(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol
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Overview
Description
(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is a heterocyclic compound that features a pyrazolopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol typically involves the following steps:
Formation of the Pyrazolopyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives under acidic or basic conditions.
Introduction of the Isopropyl and Methyl Groups: Alkylation reactions using isopropyl halides and methyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to introduce the methanol group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can further modify the functional groups, such as converting the methanol group to a methyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups onto the pyrazolopyridine core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Alkanes, alcohols.
Substitution: Various substituted pyrazolopyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Potential use in drug discovery and development due to its biological activity.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Investigated for its potential therapeutic effects in treating various diseases.
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of (1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)ethanol
- (1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)amine
- (1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)acetic acid
Uniqueness
(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its methanol group, in particular, allows for unique interactions and reactivity compared to similar compounds with different functional groups.
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanol |
InChI |
InChI=1S/C11H15N3O/c1-7(2)14-11-10(5-12-14)9(6-15)4-8(3)13-11/h4-5,7,15H,6H2,1-3H3 |
InChI Key |
FUHOKONUNXKLJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C(C)C)CO |
Origin of Product |
United States |
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